molecular formula C28H12F50NO4P B12843055 Ammonium Bis(PerfluoroDodecylEthyl)Phosphate

Ammonium Bis(PerfluoroDodecylEthyl)Phosphate

Cat. No.: B12843055
M. Wt: 1407.3 g/mol
InChI Key: LRCPSJWAOCZRIJ-UHFFFAOYSA-N
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Description

Ammonium Bis(PerfluoroDodecylEthyl)Phosphate is a unique compound characterized by its perfluorinated alkyl chains and phosphate group. This compound is known for its exceptional chemical stability and hydrophobic properties, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium Bis(PerfluoroDodecylEthyl)Phosphate typically involves the reaction of perfluorododecylethyl alcohol with phosphorus oxychloride, followed by neutralization with ammonium hydroxide. The reaction conditions often include:

    Temperature: The reaction is usually conducted at elevated temperatures, around 60-80°C.

    Solvent: Organic solvents such as dichloromethane or chloroform are commonly used.

    Catalysts: Catalysts like triethylamine may be employed to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Materials: High-purity perfluorododecylethyl alcohol and phosphorus oxychloride.

    Reaction Control: Automated systems to monitor and control reaction parameters such as temperature, pressure, and pH.

    Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ammonium Bis(PerfluoroDodecylEthyl)Phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.

    Substitution: It can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other functional groups.

    Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield perfluorododecylethyl alcohol and phosphoric acid.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic conditions.

    Substitution: Nucleophiles such as amines or thiols are employed in the presence of catalysts like triethylamine.

    Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are used to facilitate hydrolysis.

Major Products Formed

    Oxidation: Perfluorododecylethyl carboxylic acid.

    Substitution: Various substituted perfluorododecylethyl derivatives.

    Hydrolysis: Perfluorododecylethyl alcohol and phosphoric acid.

Scientific Research Applications

Ammonium Bis(PerfluoroDodecylEthyl)Phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ammonium Bis(PerfluoroDodecylEthyl)Phosphate involves its interaction with hydrophobic surfaces and molecules. The perfluorinated alkyl chains provide a strong hydrophobic effect, allowing the compound to:

Comparison with Similar Compounds

Ammonium Bis(PerfluoroDodecylEthyl)Phosphate can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with unique properties that make it valuable in various fields of research and industry. Its synthesis, chemical reactivity, and applications highlight its importance in modern science and technology.

Properties

Molecular Formula

C28H12F50NO4P

Molecular Weight

1407.3 g/mol

IUPAC Name

azanium;bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecan-2-yl) phosphate

InChI

InChI=1S/C28H9F50O4P.H3N/c1-3(5(29,30)7(33,34)9(37,38)11(41,42)13(45,46)15(49,50)17(53,54)19(57,58)21(61,62)23(65,66)25(69,70)27(73,74)75)81-83(79,80)82-4(2)6(31,32)8(35,36)10(39,40)12(43,44)14(47,48)16(51,52)18(55,56)20(59,60)22(63,64)24(67,68)26(71,72)28(76,77)78;/h3-4H,1-2H3,(H,79,80);1H3

InChI Key

LRCPSJWAOCZRIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP(=O)([O-])OC(C)C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+]

Origin of Product

United States

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